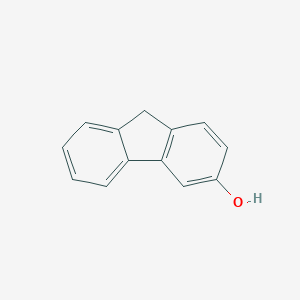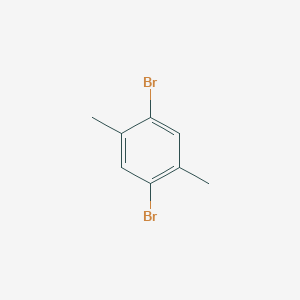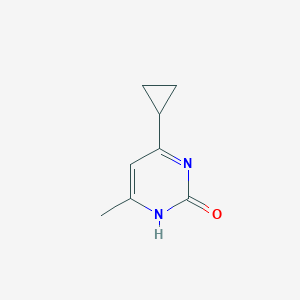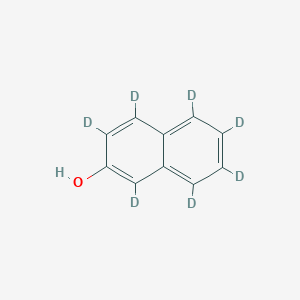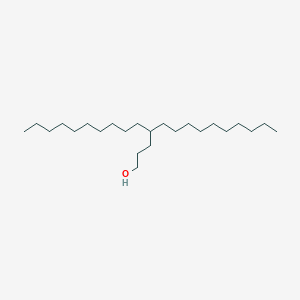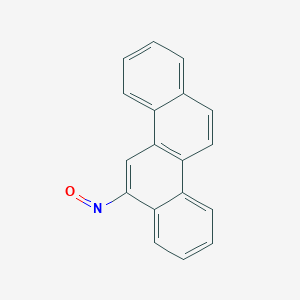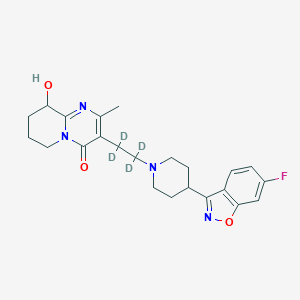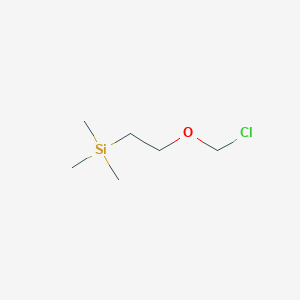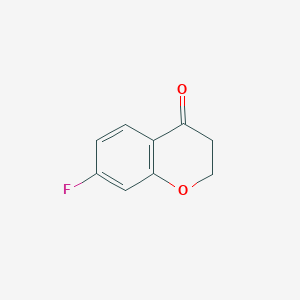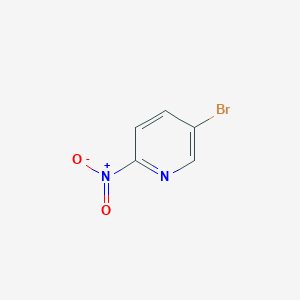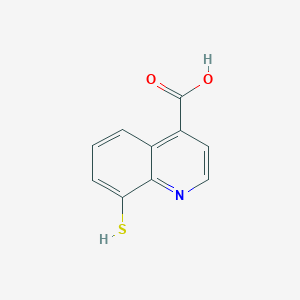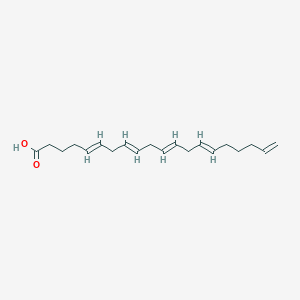
5,8,11,14,19-Eicosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14,19-Eicosapentaenoic acid (EPA) is a type of omega-3 fatty acid that is commonly found in fish oil. It is an essential nutrient that cannot be produced by the human body and must be obtained through the diet. EPA has been studied extensively for its potential health benefits, including its ability to reduce inflammation, improve heart health, and support brain function.
Wirkmechanismus
5,8,11,14,19-Eicosapentaenoic acid works by inhibiting the production of inflammatory molecules in the body, such as prostaglandins and leukotrienes. It also promotes the production of anti-inflammatory molecules, such as resolvins and protectins. In addition, 5,8,11,14,19-Eicosapentaenoic acid can improve the fluidity of cell membranes, which can enhance cell signaling and improve overall cellular function.
Biochemische Und Physiologische Effekte
5,8,11,14,19-Eicosapentaenoic acid has a number of biochemical and physiological effects in the body. It can reduce inflammation, improve heart health, support brain function, and enhance immune system function. 5,8,11,14,19-Eicosapentaenoic acid has also been shown to have anti-cancer properties and may help to prevent the development of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5,8,11,14,19-Eicosapentaenoic acid has several advantages for use in lab experiments. It is readily available and can be obtained from a variety of sources. It is also relatively stable and can be stored for extended periods of time. However, one limitation of using 5,8,11,14,19-Eicosapentaenoic acid in lab experiments is that it can be difficult to control for individual differences in absorption and metabolism.
Zukünftige Richtungen
There are several future directions for research on 5,8,11,14,19-Eicosapentaenoic acid. One area of interest is its potential role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5,8,11,14,19-Eicosapentaenoic acid has also been shown to have potential benefits for mental health, including reducing symptoms of depression and anxiety. Additionally, research is ongoing into the potential anti-cancer properties of 5,8,11,14,19-Eicosapentaenoic acid and its ability to support immune system function.
Synthesemethoden
5,8,11,14,19-Eicosapentaenoic acid can be synthesized from alpha-linolenic acid (ALA), another omega-3 fatty acid that is found in plant-based sources such as flaxseed and walnuts. The conversion of ALA to 5,8,11,14,19-Eicosapentaenoic acid in the body is limited, however, and it is recommended to obtain 5,8,11,14,19-Eicosapentaenoic acid directly from dietary sources or supplements.
Wissenschaftliche Forschungsanwendungen
5,8,11,14,19-Eicosapentaenoic acid has been the subject of numerous scientific studies investigating its potential health benefits. Research has shown that 5,8,11,14,19-Eicosapentaenoic acid can reduce inflammation in the body, which may help to alleviate symptoms of conditions such as rheumatoid arthritis and inflammatory bowel disease. 5,8,11,14,19-Eicosapentaenoic acid has also been shown to improve heart health by reducing triglyceride levels and lowering blood pressure.
Eigenschaften
CAS-Nummer |
111219-92-2 |
|---|---|
Produktname |
5,8,11,14,19-Eicosapentaenoic acid |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5E,8E,11E,14E)-icosa-5,8,11,14,19-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2,6-7,9-10,12-13,15-16H,1,3-5,8,11,14,17-19H2,(H,21,22)/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
RJUPEYJKQFFLQV-UHFFFAOYSA-N |
Isomerische SMILES |
C=CCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
SMILES |
C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Kanonische SMILES |
C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Synonyme |
5,8,11,14,19-eicosapentaenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



